molecular formula C28H30N4O4S3 B11625772 4-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide

4-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide

Cat. No.: B11625772
M. Wt: 582.8 g/mol
InChI Key: JBMVUQPJSDHXFP-UHFFFAOYSA-N
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Description

The compound 4-{2-[5-(3,4-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic molecule that features a combination of aromatic rings, heterocycles, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[5-(3,4-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazole and thiazole rings, followed by the introduction of the dimethoxyphenyl and thiophene groups. The final step involves the sulfonamide formation with N,N-diethylbenzenesulfonamide.

    Formation of Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of Thiazole Ring: The thiazole ring is formed via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The pyrazole and thiazole rings are coupled using a palladium-catalyzed cross-coupling reaction.

    Introduction of Dimethoxyphenyl and Thiophene Groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with N,N-diethylbenzenesulfonamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

    Oxidation Products: Oxidized derivatives of the thiophene and pyrazole rings.

    Reduction Products: Amine derivatives from the reduction of the sulfonamide group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{2-[5-(3,4-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[5-(3,4-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
  • 4-{2-[5-(3,4-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}-N,N-DIETHYLBENZENE-1-CARBONAMIDE

Uniqueness

The uniqueness of 4-{2-[5-(3,4-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and heterocycles. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H30N4O4S3

Molecular Weight

582.8 g/mol

IUPAC Name

4-[2-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C28H30N4O4S3/c1-5-31(6-2)39(33,34)21-12-9-19(10-13-21)23-18-38-28(29-23)32-24(17-22(30-32)27-8-7-15-37-27)20-11-14-25(35-3)26(16-20)36-4/h7-16,18,24H,5-6,17H2,1-4H3

InChI Key

JBMVUQPJSDHXFP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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